molecular formula C21H18N2O3 B2836648 1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034251-35-7

1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2836648
CAS No.: 2034251-35-7
M. Wt: 346.386
InChI Key: ATIJFYRICLTWMQ-UHFFFAOYSA-N
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Description

1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a unique combination of bifuran and naphthalene moieties linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a series of cyclization reactions starting from furan derivatives.

    Naphthalene Derivative Preparation: The naphthalene moiety is prepared through Friedel-Crafts alkylation or acylation reactions.

    Urea Linkage Formation: The final step involves the reaction of the bifuran and naphthalene derivatives with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The bifuran and naphthalene moieties can be oxidized under strong oxidizing conditions.

    Reduction: The urea linkage can be reduced to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogenation with a palladium catalyst.

    Substitution: Halogenation reagents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bifuran and naphthalene moieties could play a role in binding to these targets, while the urea linkage may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)urea: Similar structure but with a single furan ring.

    1-([2,3’-Bifuran]-5-ylmethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene moiety.

Uniqueness

1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of both bifuran and naphthalene moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-21(22-12-16-6-3-5-15-4-1-2-7-19(15)16)23-13-18-8-9-20(26-18)17-10-11-25-14-17/h1-11,14H,12-13H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIJFYRICLTWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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